(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H19N5O and its molecular weight is 357.417. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound is part of a family of substances that are synthesized through complex organic reactions involving various precursor chemicals. For instance, Abdel‐Aziz et al. (2008) detailed the synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives, showcasing the intricate processes involved in creating such compounds. These derivatives were synthesized by reacting specific enaminones with amino derivatives, leading to compounds with potential biological activities (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Potential Biological Activities
Research into the biological activities of triazolopyrimidine derivatives is an area of significant interest due to their potential therapeutic applications. For example, Lahmidi et al. (2019) synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and investigated its antibacterial activity against various microbial strains, showing promising results (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).
Supramolecular Chemistry
The structural versatility of triazolopyrimidines enables their use in supramolecular chemistry, where they can form complex structures with other molecules. Fonari et al. (2004) discussed the synthesis of novel pyrimidine derivatives that were investigated as suitable ligands for co-crystallization, leading to the formation of complex supramolecular structures through hydrogen-bonding interactions (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Chemical Reactivity and Derivatization
The chemical structure of triazolopyrimidines allows for a wide range of chemical reactions, leading to various derivatives with diverse properties. Britsun et al. (2006) explored the reactivity of specific precursors with amino derivatives, resulting in the formation of several triazolopyrimidine derivatives, which were further characterized by their chemical and physical properties (Britsun, Borisevich, Samoilenko, Chernega, & Lozinskii, 2006).
Mechanism of Action
Target of Action
The primary target of (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is the Cyclin-dependent kinase 2 (CDK2) enzyme . CDK2 is a crucial protein kinase involved in cell proliferation and is a promising target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines .
Biochemical Pathways
The action of this compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle progression, affecting the growth of tumor cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of certain examined cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been successfully performed under microwave conditions , suggesting that the compound’s synthesis and possibly its action could be influenced by temperature and radiation.
Properties
IUPAC Name |
5-methyl-N-phenyl-7-[(E)-2-phenylethenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-15-19(20(27)25-17-10-6-3-7-11-17)18(26-21(24-15)22-14-23-26)13-12-16-8-4-2-5-9-16/h2-14,18H,1H3,(H,25,27)(H,22,23,24)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYLGBQFZOFCPY-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C=CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=NC=N2)N1)/C=C/C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.